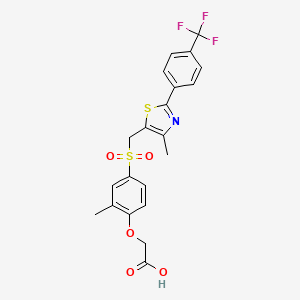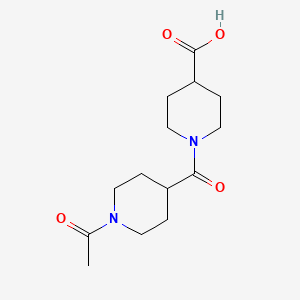
(±)-Thermopsine
カタログ番号 B1144504
CAS番号:
890936-69-3
分子量: 244.33
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would detail how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using tools like NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and what products are formed .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Safety And Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (±)-Thermopsine involves the construction of the pyrrolizidine ring system and the introduction of the hydroxyl and methyl groups at specific positions. The key steps include the formation of the pyrrolizidine ring through a cycloaddition reaction and the subsequent functionalization of the ring through various chemical transformations.", "Starting Materials": [ "L-proline", "2-bromo-1-phenylethanone", "methylmagnesium bromide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium methoxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone from L-proline", "a. L-proline is converted to its N-carboxyanhydride by reacting with acetic anhydride.", "b. The resulting N-carboxyanhydride is treated with 2-bromo-1-phenylethanone in the presence of sodium bicarbonate to yield 2-bromo-1-phenylethanone.", "Step 2: Synthesis of pyrrolizidine ring system", "a. 2-bromo-1-phenylethanone is treated with methylmagnesium bromide to form the corresponding Grignard reagent.", "b. The Grignard reagent is reacted with acetic acid to yield the corresponding ketone.", "c. The ketone is then treated with sodium borohydride to yield the corresponding alcohol.", "d. The alcohol is reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "e. The hydrochloride salt is treated with sodium hydroxide to form the corresponding free base.", "f. The free base is reacted with methyl iodide to yield the corresponding N-methylpyrrolizidine.", "Step 3: Functionalization of pyrrolizidine ring system", "a. N-methylpyrrolizidine is treated with sodium methoxide to form the corresponding methoxide salt.", "b. The methoxide salt is reacted with acetic anhydride to yield the corresponding acetate.", "c. The acetate is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "d. The hydrochloride salt is treated with sodium bicarbonate to form the corresponding free base.", "e. The free base is reacted with methyl iodide to yield (±)-Thermopsine." ] } | |
CAS番号 |
890936-69-3 |
製品名 |
(±)-Thermopsine |
分子式 |
C₁₅H₂₀N₂O |
分子量 |
244.33 |
同義語 |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
GW 501516 sulfone
1206891-27-1
Terazosin (piperazine D8)
1006718-20-2
4-Bromobenzaldehyde-13C6
1037620-59-9
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester
1058635-94-1








